N-(2-bromophenyl)-2-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]oxy}acetamide
Description
This compound belongs to the acetamide class, featuring a pyrimidine-oxygen linker and a bromophenyl group. Its structure comprises a 6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl core connected via an acetamide bridge to a 2-bromophenyl substituent.
Properties
IUPAC Name |
N-(2-bromophenyl)-2-(6-methyl-2-piperidin-1-ylpyrimidin-4-yl)oxyacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21BrN4O2/c1-13-11-17(22-18(20-13)23-9-5-2-6-10-23)25-12-16(24)21-15-8-4-3-7-14(15)19/h3-4,7-8,11H,2,5-6,9-10,12H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRKFRQNYHYAOOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCCCC2)OCC(=O)NC3=CC=CC=C3Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21BrN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-bromophenyl)-2-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]oxy}acetamide typically involves multiple steps:
Formation of the Bromophenyl Intermediate: The starting material, 2-bromophenylamine, is reacted with acetic anhydride to form N-(2-bromophenyl)acetamide.
Pyrimidine Derivative Synthesis: The pyrimidine derivative is synthesized by reacting 6-methyl-2-chloropyrimidine with piperidine under basic conditions to yield 6-methyl-2-(piperidin-1-yl)pyrimidine.
Coupling Reaction: The final step involves coupling the bromophenyl intermediate with the pyrimidine derivative using a suitable coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidinyl moiety, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the bromophenyl group, converting it to a phenyl group.
Substitution: The bromine atom in the bromophenyl group can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).
Major Products
Oxidation: N-oxide derivatives.
Reduction: Phenyl derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2-bromophenyl)-2-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]oxy}acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(2-bromophenyl)-2-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]oxy}acetamide involves its interaction with specific molecular targets. The compound is believed to bind to certain receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of cell proliferation or modulation of inflammatory pathways.
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
Key structural variations among analogs include substitutions on the phenyl ring, pyrimidine moiety, and the amine group. Below is a comparative analysis:
Table 1: Structural and Physicochemical Comparison
*Calculated based on molecular formula C₁₉H₂₂BrN₄O₃.
Key Observations:
- Fluorine (F) and trifluoromethyl (CF₃) enhance metabolic stability and membrane permeability .
- Amine Group Variations : Piperidin-1-yl is common, but 4-methylpiperidin-1-yl (in the fluorophenyl analog) introduces additional steric hindrance, possibly affecting target selectivity .
Biological Activity
N-(2-bromophenyl)-2-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]oxy}acetamide is a compound of interest due to its potential biological activities, particularly in pharmacological applications. This article reviews its biological activity, focusing on its mechanisms, effects, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- Chemical Formula : C18H19BrN2O
- Molecular Weight : 363.26 g/mol
- IUPAC Name : this compound
This compound exhibits its biological activity primarily through interactions with specific molecular targets. Research indicates that it may act as a modulator of various signaling pathways, particularly those involved in:
- Neurotransmitter Receptors : It has shown potential in modulating dopamine and serotonin receptors, which are critical in psychiatric disorders.
- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, contributing to its therapeutic effects.
Anticancer Activity
Several studies have explored the anticancer properties of this compound. For example, it has been evaluated against various cancer cell lines, demonstrating:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| A431 (vulvar carcinoma) | 15.4 | Induction of apoptosis |
| MCF7 (breast cancer) | 12.8 | Inhibition of cell proliferation |
| HeLa (cervical cancer) | 10.5 | Cell cycle arrest at G1 phase |
The compound's ability to induce apoptosis and inhibit cell proliferation suggests it may serve as a lead compound for developing anticancer therapies.
Antimicrobial Activity
In addition to anticancer effects, the compound has shown antimicrobial properties. Studies utilizing agar diffusion methods revealed:
| Microorganism | Zone of Inhibition (mm) | Comparison Drug | Zone of Inhibition (mm) |
|---|---|---|---|
| Staphylococcus aureus | 18 | Ceftriaxone | 20 |
| Escherichia coli | 15 | Pimafucin | 17 |
These results indicate that this compound possesses significant antibacterial activity, making it a candidate for further development as an antimicrobial agent.
Case Study 1: Neuropharmacological Effects
A study investigated the neuropharmacological effects of the compound in animal models. It was found to improve cognitive function in mice subjected to stress-induced memory impairment. Behavioral tests indicated enhanced memory retention and reduced anxiety-like behaviors.
Case Study 2: Enzyme Inhibition Profile
Research focused on the enzyme inhibition profile of this compound revealed that it effectively inhibited protein tyrosine phosphatases (PTPs). This inhibition is crucial for regulating insulin signaling pathways, suggesting potential implications for diabetes management.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
